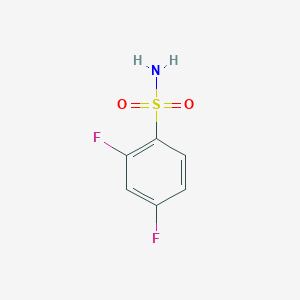

2,4-Difluorobenzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHLPYKPCQLAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341694 | |

| Record name | 2,4-Difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13656-60-5 | |

| Record name | 2,4-Difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluorobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,4-Difluorobenzenesulfonamide

Abstract

This guide provides an in-depth technical overview of the synthetic pathways to 2,4-Difluorobenzenesulfonamide, a critical building block in modern medicinal chemistry and materials science. The document elucidates the predominant two-step synthetic route, commencing with the chlorosulfonation of 1,3-difluorobenzene to yield the key intermediate, 2,4-difluorobenzenesulfonyl chloride, followed by its subsequent amination. We will explore the mechanistic underpinnings of each transformation, provide detailed, field-proven experimental protocols, and discuss critical process parameters and safety considerations. Alternative synthetic strategies are also reviewed, offering a comprehensive perspective for researchers, chemists, and professionals in drug development. The guide is structured to deliver not just procedural steps, but the causal logic behind them, ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Importance of Fluorinated Arylsulfonamides

The confluence of sulfonyl and fluoro-aromatic functionalities in a single molecular scaffold has proven to be a highly effective strategy in the design of modern therapeutic agents and functional materials. Understanding the synthesis of key exemplars, such as this compound, is therefore of paramount importance.

The Sulfonamide Moiety: A Privileged Scaffold

First heralded by the discovery of sulfonamide antibacterial agents, the arylsulfonamide group has become a cornerstone of medicinal chemistry.[1] Its utility has expanded far beyond anti-infectives, with the sulfonamide moiety now present in drugs for a vast range of therapeutic areas, including diuretics, anticonvulsants, anti-inflammatory agents, and antivirals.[2] This prevalence is due to its unique properties: it is a strong hydrogen bond donor and a moderate acceptor, allowing it to form robust, directional interactions with biological targets. Furthermore, its tetrahedral geometry and chemical stability make it an excellent and reliable structural motif.[1]

The Role of Fluorine in Drug Design

The strategic incorporation of fluorine atoms into bioactive molecules is a widely used tactic to modulate a compound's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and block sites of metabolic degradation, often leading to enhanced metabolic stability and increased bioavailability.[3] The 2,4-difluoro substitution pattern, in particular, offers a unique electronic profile that can significantly influence binding affinity and cell permeability.

This compound: A Key Building Block

This compound emerges as a valuable synthetic intermediate that marries the benefits of both the sulfonamide and difluoroaromatic motifs. It serves as a precursor for a diverse array of more complex molecules, particularly in the development of enzyme inhibitors and receptor ligands for central nervous system (CNS) disorders and other disease targets.[1][4] Its synthesis is therefore a foundational process for many drug discovery programs.

Primary Synthetic Strategy: A Two-Step Approach

The most reliable and industrially scalable synthesis of this compound proceeds via a two-step sequence. This strategy involves the initial formation of a highly reactive sulfonyl chloride intermediate, which is then converted to the target sulfonamide.

Caption: Overall synthetic workflow for this compound.

This approach is predicated on the robust and well-established chemistry of electrophilic aromatic substitution followed by nucleophilic substitution at the sulfur center.

Step 1: Synthesis of 2,4-Difluorobenzenesulfonyl Chloride

The critical first step is the conversion of a readily available starting material, 1,3-difluorobenzene, into the key electrophilic intermediate, 2,4-difluorobenzenesulfonyl chloride.

The Chlorosulfonation Reaction

This transformation is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[5] The fluorine atoms on the aromatic ring are ortho-, para-directing activators (due to resonance) but also deactivators (due to induction). The reaction with chlorosulfonic acid (ClSO₃H) strongly favors substitution at the 4-position (para to one fluorine and ortho to the other), driven by both electronics and sterics.

Caption: Simplified mechanism of electrophilic chlorosulfonation.

Mechanistic Insights: The Electrophile

Chlorosulfonic acid is a powerful and hazardous reagent that serves as the source of the active electrophile.[6] While sulfonation with sulfuric acid involves SO₃ as the electrophile, chlorosulfonation is believed to proceed via the chlorosulfonium ion, SO₂Cl⁺.[7][8] This highly reactive species is generated in equilibrium within the chlorosulfonic acid medium and readily attacks the electron-rich difluorobenzene ring.[9] The subsequent loss of a proton from the resulting Wheland intermediate restores aromaticity and yields the desired sulfonyl chloride.[5]

Detailed Experimental Protocol: Chlorosulfonation

WARNING: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. This procedure must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

-

Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a calcium chloride tube followed by a bubbler containing a dilute sodium hydroxide solution). Ensure all glassware is thoroughly dried.

-

Charging Reagents: In the reaction flask, place 1,3-difluorobenzene (1.0 eq). Cool the flask to 0-5 °C using an ice-water bath.

-

Addition of Reagent: Slowly add chlorosulfonic acid (approx. 3.0-4.0 eq) dropwise via the dropping funnel to the stirred 1,3-difluorobenzene. Maintain the internal temperature below 10 °C throughout the addition. Causality: Slow, cooled addition is critical to control the highly exothermic nature of the reaction and prevent side reactions or thermal decomposition.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. Trustworthiness: This quenching step must be performed with extreme caution. Adding the reaction mixture to ice (not the other way around) helps dissipate the heat from the violent hydrolysis of excess chlorosulfonic acid.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether (3x).

-

Washing: Combine the organic extracts and wash successively with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2,4-difluorobenzenesulfonyl chloride, typically as a colorless to light yellow liquid.[10]

| Property | 1,3-Difluorobenzene (Starting Material) | 2,4-Difluorobenzenesulfonyl Chloride (Intermediate) |

| Formula | C₆H₄F₂ | C₆H₃ClF₂O₂S |

| Molecular Weight | 114.09 g/mol | 212.60 g/mol [11] |

| Appearance | Colorless liquid | Colorless to light yellow liquid[10] |

| Boiling Point | ~83 °C | ~236-237 °C (lit.)[11] |

| Density | ~1.32 g/mL | ~1.581 g/mL at 25 °C (lit.)[10][11] |

Step 2: Conversion to this compound

The second step involves the conversion of the highly reactive sulfonyl chloride intermediate into the stable primary sulfonamide via an amination reaction.

The Amination Reaction

This reaction is a classic nucleophilic substitution at a sulfur center. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group.[2][12]

Caption: Mechanism of sulfonamide formation from a sulfonyl chloride.

Detailed Experimental Protocol: Amination

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude 2,4-difluorobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetone. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Amine: Slowly add an excess of concentrated aqueous ammonium hydroxide (e.g., 28-30% NH₃ solution, ~5-10 eq) to the cooled solution. Causality: An excess of ammonia is used to drive the reaction to completion and to neutralize the HCl byproduct that is formed, preventing it from reacting with the starting amine.

-

Reaction: Stir the resulting mixture vigorously at 0-5 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. A white precipitate of the sulfonamide will typically form.

-

Isolation: If a precipitate has formed, collect the solid by vacuum filtration. If the product remains in solution, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound as a white solid.

Alternative Synthetic Approaches

While the chlorosulfonation route is dominant, other strategies can be considered, particularly if alternative starting materials are more readily available.

-

From 2,4-Difluoroaniline: This route involves a Sandmeyer-type reaction. The aniline is first converted to a diazonium salt using sodium nitrite and a strong acid.[13] This intermediate is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to generate the sulfonyl chloride, which can then be aminated.[14] This method avoids the direct use of chlorosulfonic acid but involves the handling of potentially unstable diazonium salts.

-

From 2,4-Difluorobenzenethiol: Thiophenols can be converted to sulfonyl chlorides through oxidative chlorination.[2][15] Reagents such as chlorine gas in an aqueous medium can achieve this transformation. The resulting sulfonyl chloride is then subjected to amination as previously described. This route is viable if the corresponding thiol is accessible.[16][17][18]

Characterization and Quality Control

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR will show characteristic aromatic proton signals with complex splitting patterns due to H-F and F-F coupling. The -SO₂NH₂ protons will appear as a broad singlet. ¹⁹F NMR is crucial for confirming the fluorine substitution pattern.

-

Infrared (IR) Spectroscopy: Key stretches will include N-H bands (~3300-3400 cm⁻¹) and strong, characteristic asymmetric and symmetric S=O stretches (~1350 and 1160 cm⁻¹).

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₆H₅F₂NO₂S).

-

Melting Point: A sharp melting point is indicative of high purity.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound with high accuracy.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-step process involving the chlorosulfonation of 1,3-difluorobenzene followed by amination of the resulting 2,4-difluorobenzenesulfonyl chloride. This method is scalable and utilizes well-understood chemical transformations. While alternative routes exist, they often involve more sensitive intermediates or less common starting materials. A thorough understanding of the reaction mechanisms, strict adherence to safety protocols, especially when handling chlorosulfonic acid, and rigorous analytical characterization are essential for the successful and safe production of this valuable chemical building block.

References

- [No Author]. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. National Institutes of Health.

- [No Author]. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery.

- [Various Authors]. (2015, March 16). What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange.

- [No Author]. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. PharmaBlock.

- [No Author]. (n.d.). CHLORINATION OF AROMATIC HALIDES WITH CHLOROSULFONIC ACID. Taylor & Francis.

- [Various Authors]. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF on ResearchGate.

- [No Author]. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.

- [No Author]. (2024, April 10). 2,4-difluorobenzenesulfonyl chloride. ChemBK.

- [No Author]. (n.d.). Aromatic sulfonation. Wikipedia.

- [No Author]. (n.d.). Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. GlobalSpec.

- [Various Authors]. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts.

- [No Author]. (n.d.). What is the synthesis method of 2,6-Difluorobenzenesulfonyl chloride?. Guidechem.

- [No Author]. (n.d.). 2,4-Difluorobenzenesulfonyl chloride 97%. Sigma-Aldrich.

- [No Author]. (n.d.). Technical Support Center: Synthesis of 2,4-Difluorophenol. Benchchem.

- [No Author]. (n.d.). 2,5-Difluorobenzenesulfonamide. goods.com.

- H., N., & G., J. F. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI.

- [No Author]. (2024, April 10). 2,4-Difluorobenzenethiol. ChemBK.

- [No Author]. (n.d.). 2,4-Difluorobenzenethiol | 1996-44-7. ChemicalBook.

- [No Author]. (n.d.). Cas 1996-44-7,2,4-Difluorobenzenethiol. LookChem.

- Cremlyn, R. J. (n.d.). Chlorosulfonic Acid - A Versatile Reagent.

- [Various Authors]. (2025, August 8). Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. Request PDF on ResearchGate.

- [No Author]. (n.d.). WO2021099842A1 - Pentafluorobenzenesulfonamide derivatives and uses thereof. Google Patents.

- [No Author]. (n.d.). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.

- [No Author]. (n.d.). 2,4-Difluorobenzenesulfonyl chloride, 98%. Fisher Scientific.

- [Various Authors]. (n.d.). (PDF) Synthesis of 2,4-Disubstituted Thiophenols and Solid State Structures of Thiocarbamate Precursors. ResearchGate.

Sources

- 1. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. N-(2,4-Difluorophenyl)-2-fluorobenzamide [mdpi.com]

- 4. medicine.missouri.edu [medicine.missouri.edu]

- 5. globalspec.com [globalspec.com]

- 6. api.pageplace.de [api.pageplace.de]

- 7. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chembk.com [chembk.com]

- 11. 2,4-ジフルオロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. thieme-connect.com [thieme-connect.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. guidechem.com [guidechem.com]

- 15. researchgate.net [researchgate.net]

- 16. chembk.com [chembk.com]

- 17. 2,4-Difluorobenzenethiol | 1996-44-7 [chemicalbook.com]

- 18. lookchem.com [lookchem.com]

A Senior Application Scientist's In-Depth Technical Guide to the Solubility of 2,4-Difluorobenzenesulfonamide

This guide provides a comprehensive technical overview of the solubility of 2,4-Difluorobenzenesulfonamide, a compound of interest for researchers, scientists, and professionals in drug development. Recognizing that readily available quantitative solubility data for this specific molecule is limited, this document focuses on equipping the scientific community with the foundational knowledge, theoretical frameworks, and detailed experimental protocols necessary to determine and understand its solubility profile.

Executive Summary: The Critical Role of Solubility in Drug Discovery

Solubility is a pivotal physicochemical property in the drug discovery and development pipeline. It profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy. For sulfonamide derivatives such as this compound, which are prevalent motifs in medicinal chemistry, a thorough understanding of their solubility is paramount.[1] This guide will delve into the theoretical underpinnings of sulfonamide solubility, provide detailed, field-proven experimental methodologies for its determination, and discuss computational approaches for its prediction.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is essential before embarking on solubility studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅F₂NO₂S | [2] |

| Molecular Weight | 193.17 g/mol | [3] |

| Melting Point | 154-158 °C | [3] |

| Physical Form | White to almost white powder/crystal | [4] |

| CAS Number | 13656-60-5 |

These properties, particularly the crystalline solid form and the relatively high melting point, suggest that the dissolution of this compound will be an energy-intensive process, likely resulting in limited aqueous solubility. The presence of two fluorine atoms can also influence its solubility in various organic solvents.

Theoretical Framework: Understanding Sulfonamide Solubility

The solubility of sulfonamides is governed by a complex interplay of factors including their molecular structure, the nature of the solvent, and the temperature of the system. The extended Hildebrand solubility approach is a valuable theoretical framework for estimating the solubility of sulfonamides in various solvent systems.[5] This model considers the solute-solvent interaction energies, which can be critical for predicting solubility maxima. Additionally, thermodynamic models such as the modified Apelblat, van't Hoff, and λh models are frequently employed to correlate experimental solubility data with temperature.[6][7][8]

Computational models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), offer a predictive approach to understanding solubility, which can be particularly useful for screening solvents and prioritizing experimental work.[9] These models can help in understanding the relationship between molecular structure and solubility, guiding the selection of appropriate solvents for a given sulfonamide.

Experimental Determination of Solubility: Protocols and Best Practices

In the absence of established solubility data for this compound, experimental determination is necessary. The following protocols are presented to guide the researcher in obtaining accurate and reproducible solubility data.

The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[10]

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined analytically.

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials or flasks. An amount that is visually in excess is sufficient to ensure saturation.

-

Add a precise volume of the desired solvent (e.g., water, ethanol, methanol, acetone, DMSO) to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[11] Preliminary experiments can be conducted to determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[12]

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Potentiometric Titration for pKa Determination and its Influence on Solubility

For ionizable compounds like sulfonamides, solubility is pH-dependent. Determining the acid dissociation constant (pKa) is crucial for understanding this relationship. Potentiometric titration is a precise method for determining the pKa of weakly acidic or basic compounds.[13][14]

A solution of the compound is titrated with a strong acid or base, and the change in pH is monitored using a pH electrode. The pKa can be determined from the titration curve.

-

Solution Preparation:

-

Prepare a solution of this compound in a suitable solvent system, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure sufficient initial solubility.

-

The ionic strength of the solution should be kept constant using a background electrolyte such as KCl.

-

-

Titration:

-

Use a calibrated pH meter with a suitable electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) for an acidic compound.

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the buffer region of the titration curve.

-

Alternatively, the pKa can be determined by analyzing the first derivative of the titration curve, where the equivalence point is the peak.

-

Sources

- 1. 4-Fluorobenzenesulfonamide CAS#: 402-46-0 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 96%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | 13656-60-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. enamine.net [enamine.net]

- 13. Differential potentiometric method for determining dissociation constants of very slightly water-soluble drugs applied to the sulfonamide diuretic chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potentiometric and atomic absorption spectrometric determination of sulfonamides in pharmaceutic preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic C-H-A-R-T-E-R of 2,4-Difluorobenzenesulfonamide: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectral data for 2,4-difluorobenzenesulfonamide (CAS No. 13656-60-5), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical applicability.

Molecular Structure and Spectroscopic Overview

This compound possesses a nuanced molecular architecture that gives rise to a distinct spectroscopic fingerprint. The presence of two electron-withdrawing fluorine atoms on the benzene ring, coupled with the sulfonamide functional group, significantly influences the electronic environment of the molecule. This, in turn, dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms. Due to the lack of readily available experimental spectra in the public domain, the following data is based on high-quality computational predictions, which have been shown to be highly accurate for small organic molecules.[1][2]

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra is crucial for reproducible results.

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for sulfonamides due to its excellent solubilizing properties.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of particulate matter.

-

-

Instrument Parameters (¹H, ¹³C, ¹⁹F NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32, depending on the sample concentration.

-

Relaxation delay (d1): 1-5 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation delay (d1): 2-5 seconds.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical spectral width: -50 to -150 ppm (referenced to CFCl₃).

-

Number of scans: 64-128.

-

Relaxation delay (d1): 1-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

-

Integrate the signals in the ¹H NMR spectrum.

-

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings.

| Proton | Predicted Chemical Shift (ppm, DMSO-d₆) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-6 | ~8.0 | ddd | J(H-F) ≈ 8.5, J(H-H) ≈ 8.5, J(H-F) ≈ 2.5 |

| H-5 | ~7.6 | ddd | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5, J(H-H) ≈ 2.5 |

| H-3 | ~7.3 | ddd | J(H-F) ≈ 8.5, J(H-H) ≈ 8.5, J(H-F) ≈ 2.5 |

| -SO₂NH₂ | ~7.5 | br s | - |

Causality of Chemical Shifts and Couplings: The electron-withdrawing nature of the fluorine atoms and the sulfonamide group deshields the aromatic protons, causing them to resonate at a lower field (higher ppm). The observed multiplicity is a result of coupling to adjacent protons and fluorine atoms. The magnitude of the coupling constants is dependent on the number of bonds separating the interacting nuclei.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will exhibit six distinct signals for the aromatic carbons, each split by the neighboring fluorine atoms.

| Carbon | Predicted Chemical Shift (ppm, DMSO-d₆) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| C-1 | ~138 | d | J(C-F) ≈ 3 |

| C-2 | ~160 | dd | J(C-F) ≈ 250, J(C-F) ≈ 12 |

| C-3 | ~115 | d | J(C-F) ≈ 21 |

| C-4 | ~165 | dd | J(C-F) ≈ 255, J(C-F) ≈ 12 |

| C-5 | ~132 | d | J(C-F) ≈ 10 |

| C-6 | ~112 | d | J(C-F) ≈ 25 |

Causality of Chemical Shifts and Couplings: Carbons directly bonded to fluorine (C-2 and C-4) show large one-bond coupling constants (¹JCF) and are significantly shifted downfield. The other carbons exhibit smaller two- or three-bond couplings (²JCF or ³JCF).

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show two distinct signals, one for each fluorine atom, with complex splitting due to coupling with protons and the other fluorine atom.

| Fluorine | Predicted Chemical Shift (ppm, ref. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| F-2 | ~ -108 | ddd | J(F-H) ≈ 8.5, J(F-F) ≈ 20, J(F-H) ≈ 5 |

| F-4 | ~ -104 | ddd | J(F-H) ≈ 8.5, J(F-F) ≈ 20, J(F-H) ≈ 8.5 |

Causality of Chemical Shifts and Couplings: The chemical shifts of the fluorine atoms are influenced by their position on the aromatic ring and the electronic effects of the sulfonamide group. The multiplicity arises from coupling to nearby protons and the other fluorine atom.

Figure 2: Key ¹H-¹⁹F and ¹H-¹H coupling interactions in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, C-F, and aromatic C-H and C=C bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

Perform a background scan.

-

Acquire the sample spectrum.

-

The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

-

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3350-3250 | N-H stretch | Sulfonamide (-SO₂NH₂) | Medium |

| 3100-3000 | C-H stretch | Aromatic | Medium-Weak |

| 1600-1585 | C=C stretch | Aromatic | Medium |

| 1500-1400 | C=C stretch | Aromatic | Medium |

| 1350-1300 | S=O asymmetric stretch | Sulfonamide (-SO₂NH₂) | Strong |

| 1180-1140 | S=O symmetric stretch | Sulfonamide (-SO₂NH₂) | Strong |

| 1250-1000 | C-F stretch | Aryl-F | Strong |

| 900-675 | C-H out-of-plane bend | Aromatic | Strong |

Causality of Absorption Bands: The strong absorptions for the S=O stretches are characteristic of the sulfonamide group. The N-H stretching vibrations appear as medium intensity bands. The C-F stretching vibrations give rise to strong absorptions in the fingerprint region. The aromatic ring is identified by the C-H stretches above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Ionization Method:

-

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is common for GC-MS and provides extensive fragmentation, while ESI is a softer ionization technique often used with LC-MS.

-

-

Instrument Parameters (GC-MS with EI):

-

Gas Chromatograph:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to ensure elution.

-

Carrier Gas: Helium.

-

-

Mass Spectrometer:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 193. The fragmentation pattern will be influenced by the sulfonamide group and the fluorinated benzene ring.[3]

| m/z | Proposed Fragment | Loss from Molecular Ion |

| 193 | [C₆H₅F₂NO₂S]⁺ (M⁺) | - |

| 129 | [C₆H₄F₂S]⁺ | -NH₂ and -O |

| 113 | [C₆H₄F₂]⁺ | -SO₂NH₂ |

| 95 | [C₅H₂F₂]⁺ | -SO₂NH₂ and -HCN |

Causality of Fragmentation: Upon electron ionization, the molecular ion is formed. The weakest bonds, such as the S-N and S-C bonds, are prone to cleavage. Common fragmentation pathways for sulfonamides include the loss of the amino group, sulfur dioxide, and cleavage of the benzene ring.[3] The presence of fluorine atoms will influence the stability of the resulting fragment ions.

Figure 3: Proposed key fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectral analysis of this compound presented in this guide provides a foundational dataset for researchers working with this compound. The predicted NMR, IR, and MS data, along with the detailed interpretation and experimental protocols, offer a robust framework for the identification and characterization of this important chemical entity. The interplay of the difluoro-substituted aromatic ring and the sulfonamide moiety creates a unique and interpretable spectroscopic signature, which, when properly understood, can be a powerful tool in synthetic and medicinal chemistry.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 574964, this compound.

- SpectraBase. (n.d.). This compound. Wiley-VCH.

- Chemaxon. (n.d.). NMR Predictor.

- ACD/Labs. (n.d.). NMR Predictors.

- NMRDB.org. (n.d.). Predict all NMR spectra.

- Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511–1519. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Atalay, Y., Avci, D., & Tamer, Ö. (2009). Calculated on 1H and 13C NMR chemical shifts of 2,4‐difluorobenzaldehyde isonicotinoylhydrazone and 2,3‐dichlorobenzaldehyde isonicotinoylhydrazone with GIAO, IGAIM, and CSGT models. Concepts in Magnetic Resonance Part A, 34A(5), 297-304. [Link]

- Penner, P., et al. (2021). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. [Link]

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

- University of Wisconsin-Madison. (n.d.). Organic Chemistry Data.

- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

- University of California, Los Angeles. (n.d.). Infrared Spectroscopy Table.

- NIST Chemistry WebBook. (n.d.).

- University of Alberta. (n.d.). Human Metabolome Database.

- Zhang, K., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(9), 1341-1344. [Link]

- Bagno, A., et al. (2006). Computational Prediction of 1H and 13C NMR Spectra of Organic Compounds: A Comparison of DFT-Based Procedures. Chemistry - A European Journal, 12(21), 5514-5525. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 2,4-Difluorobenzenesulfonamide

Foreword: The Critical Role of Intermediate Stability in Drug Discovery

In the landscape of modern medicinal chemistry, 2,4-Difluorobenzenesulfonamide serves as a pivotal structural motif and a versatile building block for a new generation of therapeutic agents. Its incorporation into drug candidates is valued for the physicochemical properties the sulfonamide group imparts, including its capacity for hydrogen bonding and its general hydrolytic stability.[1] However, the journey from a promising intermediate to a stable Active Pharmaceutical Ingredient (API) is paved with rigorous scientific investigation. Understanding the inherent stability of key building blocks like this compound is not a trivial matter; it is the foundation upon which reliable, reproducible, and scalable synthetic routes are built. This guide provides a comprehensive framework for assessing and ensuring the stability of this compound, moving beyond mere procedural steps to explain the underlying chemical principles that govern its integrity.

Physicochemical Profile of this compound

A baseline understanding of the compound's physical and chemical properties is essential before delving into its stability. These characteristics, summarized in Table 1, influence its handling, dissolution, and susceptibility to various degradation pathways.

| Property | Value | Source |

| CAS Number | 13656-60-5 | [2] |

| Molecular Formula | C₆H₅F₂NO₂S | [3] |

| Molecular Weight | 193.17 g/mol | [2] |

| Appearance | White to Almost white powder/crystal | |

| Melting Point | 154-158 °C | [2] |

| Purity (Typical) | ≥96% | [2] |

| InChI Key | PTHLPYKPCQLAOF-UHFFFAOYSA-N |

Core Chemical Stability Assessment

The stability of a pharmaceutical intermediate is its capacity to resist chemical change over time under the influence of various environmental factors.[4] For this compound, the primary concerns revolve around its susceptibility to hydrolysis, photolysis, and thermal stress.

Hydrolytic Stability

The sulfonamide functional group is generally recognized for its high resistance to hydrolysis under typical environmental conditions.[1][5] Studies on a range of sulfonamides have shown that they are hydrolytically stable at neutral (pH 7.0) and alkaline (pH 9.0) conditions, with half-lives often exceeding one year at 25°C.[5][6]

-

Causality: The stability of the sulfur-nitrogen (S-N) bond is central to this resistance. Nucleophilic attack on the electron-deficient sulfur atom is the primary mechanism of hydrolytic cleavage.[7] Under acidic conditions, protonation of the amide nitrogen can make the sulfur atom more electrophilic and susceptible to attack by water, potentially leading to cleavage of the S-N bond to yield 2,4-difluorobenzenesulfonic acid and ammonia. Conversely, under strongly basic conditions, deprotonation of the amide can occur, but this generally does not facilitate hydrolysis.

While general data suggests stability, it is imperative to confirm this for this compound specifically, as the electron-withdrawing effects of the two fluorine atoms on the aromatic ring could influence the reactivity of the sulfonyl group. A forced degradation study under acidic, neutral, and basic conditions is the definitive approach.

Photostability

Aryl sulfonamides are known to be susceptible to photodegradation.[8] The absorption of UV light can promote the molecule to an excited state, leading to chemical reactions not observed under thermal conditions.

-

Causality: The most commonly reported photodegradation pathway for aryl sulfonamides is the homolytic cleavage of the S-N bond.[8][9] This generates a sulfonyl radical and an amino radical, which can then participate in a cascade of secondary reactions, leading to a complex mixture of degradants. The presence of the aromatic ring makes the molecule a chromophore, capable of absorbing UV radiation. The ICH Q1B guideline provides a standardized protocol for evaluating the photostability of drug substances and products, which should be considered the gold standard for this assessment.[10]

Thermal Stability

The integrity of this compound at elevated temperatures is crucial for determining acceptable conditions for drying, milling, and long-term storage in non-refrigerated environments.

-

Causality: Thermal decomposition involves the breaking of chemical bonds due to applied heat. For a crystalline solid like this compound, the process is often initiated at the melting point or slightly above. The specific decomposition pathway can be complex, potentially involving desulfonylation or fragmentation of the aromatic ring. Without specific experimental data, techniques like Thermogravimetric Analysis (TGA) are required to determine the onset temperature of decomposition and the pattern of mass loss.

Recommended Storage and Handling Protocols

Based on the chemical nature of sulfonamides and information from safety data sheets, a multi-faceted approach to storage is required to ensure the long-term integrity of this compound.

-

Temperature: Store in a cool location. While some suppliers suggest room temperature storage, controlled conditions (e.g., 2-8 °C for long-term storage) are preferable to minimize any potential for slow degradation.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[11] This is a critical step to protect the compound from atmospheric moisture, which could facilitate hydrolysis, especially if acidic or basic impurities are present.

-

Light: Protect from light.[12] Given the potential for photolytic degradation of aryl sulfonamides, storage in amber glass vials or light-blocking containers is mandatory.

-

Incompatibilities: Avoid storage with strong oxidizing agents and strong bases.[12] These substances can induce degradation of the sulfonamide moiety.

The following diagram outlines the decision-making process for the proper storage of a new batch of this compound.

Caption: Decision workflow for handling and storing this compound.

Experimental Methodologies for Stability Verification

Theoretical knowledge must be substantiated by empirical data. A robust stability-indicating analytical method is the cornerstone of any stability program.[13][14]

Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and demonstrate the specificity of the analytical method.[4]

Protocol: Forced Degradation of this compound

-

Preparation: Prepare five solutions of this compound at a concentration of ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Acid Hydrolysis: To one solution, add 1N HCl to a final concentration of 0.1N. Heat at 60°C for 24 hours.

-

Base Hydrolysis: To a second solution, add 1N NaOH to a final concentration of 0.1N. Keep at room temperature for 24 hours.

-

Oxidation: To a third solution, add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Stress: Keep the fourth solution (in a sealed vial) in an oven at 80°C for 48 hours.

-

Photolytic Stress: Expose the fifth solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be wrapped in aluminum foil.

-

Analysis: After the stress period, neutralize the acid and base samples. Analyze all samples, including an unstressed control, by a suitable stability-indicating method (see Protocol 4.2). Aim for 5-20% degradation for optimal results.

Stability-Indicating HPLC-UV Method

A validated High-Performance Liquid Chromatography (HPLC) method is required to separate the intact compound from any potential degradation products.

Protocol: Example HPLC-UV Method

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-18.1 min: 90% to 10% B

-

18.1-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Rationale: This reversed-phase method provides good retention for the aromatic compound. The gradient elution ensures that both the parent compound and any potentially more or less polar degradants are eluted and resolved. Formic acid is used as a modifier to improve peak shape.

The following diagram illustrates the potential degradation pathways that this method would be designed to monitor.

Caption: Potential degradation pathways for this compound.

Conclusion and Recommendations

While this compound benefits from the inherent stability of the sulfonamide class, its integrity is not absolute. A proactive stability program is essential. The evidence from analogous compounds strongly suggests a susceptibility to photolytic degradation and potential instability under strong acidic conditions.[5][8] Therefore, empirical testing via forced degradation studies is non-negotiable.

For drug development professionals, we recommend the following:

-

Characterize Upon Receipt: Every new batch should be analyzed for purity, identity, and water content.

-

Implement Strict Storage Controls: The compound must be stored protected from light and moisture. For long-term storage, refrigeration and an inert atmosphere are advised.

-

Conduct Forced Degradation: Stress testing should be performed early in the development process to understand potential liabilities and to develop a robust, stability-indicating analytical method.

By adhering to these principles, researchers and scientists can ensure the quality and reliability of this compound, safeguarding the integrity of their synthetic work and the downstream development of novel therapeutics.

References

- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.

- Gotor, R., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.

- Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications.

- (Year not available). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry.

- (2025). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.

- Parameter Generation & Control (2023). Stability Testing for Pharmaceuticals & More. Parameter Generation & Control.

- GMP SOP (Date not available). Stability testing overview for Pharmaceutical products. GMP SOP.

- (2012). Stability Testing of Pharmaceutical Products. (Source name not available).

- (Year not available). Photodegradation of aryl sulfonamides: N-tosylglycine. Chemical Communications (RSC Publishing).

- ICH (Date not available). Quality Guidelines. ICH.

- Fisher Scientific (2025). SAFETY DATA SHEET. Thermo Fisher Scientific.

- TCI America (2024). SAFETY DATA SHEET. Tokyo Chemical Industry.

- Sigma-Aldrich (Date not available). This compound 96 13656-60-5. Sigma-Aldrich.

- Sigma-Aldrich (Date not available). This compound | 13656-60-5. Sigma-Aldrich.

- PubChem (Date not available). This compound. National Institutes of Health.

- Fier, P. S., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. PMC, National Institutes of Health.

- WisTech Open (Date not available). 3.9 Sulfonamides. Nursing Pharmacology-2e.

- MSD Manual Professional Edition (Date not available). Sulfonamides. MSD Manual.

- (Year not available). Photostability and Photostabilization of Drugs and Drug Products. SciSpace.

- Tokyo Chemical Industry UK Ltd. (Date not available). This compound | 13656-60-5. Tokyo Chemical Industry.

- European Medicines Agency (1998). ICH Q1B Photostability testing of new active substances and medicinal products. EMA.

Sources

- 1. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-二氟苯磺酰胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C6H5F2NO2S | CID 574964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photodegradation of aryl sulfonamides: N-tosylglycine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. humiditycontrol.com [humiditycontrol.com]

- 14. gmpsop.com [gmpsop.com]

discovery of 2,4-Difluorobenzenesulfonamide and its derivatives

Initiating Data Collection

I'm starting by zeroing in on 2,4-Difluorobenzenesulfonamide. My initial phase involves strategic Google searches to build a thorough knowledge base encompassing its discovery, creation, and uses. This deep dive should allow me to formulate a proper plan for further research.

Analyzing Search Results

I'm now analyzing the Google search results, aiming to pinpoint crucial scientific papers, reviews, and patents. My focus is on detailing synthesis methods for this compound, understanding its role in drug design, and reviewing structure-activity relationship (SAR) studies of its derivatives. This will establish a framework for the technical guide.

Expanding Research Scope

I'm now expanding my search to derivatives, the medicinal chemistry applications, and specific therapeutic agents using this compound. I'm focusing on synthetic routes and structure-activity relationships, which will then shape the guide's structure, including introductory elements, synthetic detail, and biological activity tables. I also plan to add Graphviz diagrams.

Initiating the Research

My initial exploration has yielded promising leads. I've uncovered information on fluorinated benzenesulfonamides, particularly those with a 2,4-substitution pattern, as potential carbonic anhydrase inhibitors. This appears to be a solid foundation for further investigation.

Expanding the Scope

I'm expanding the research to include the synthesis of the core molecule, this compound. The initial findings have expanded to include its potential in amyloid-β aggregation and Raf inhibition. Structure-activity relationship studies are becoming more clear, and the commercial availability of the building block, along with a related patent, are helpful. I'm now seeking detailed synthesis protocols and a broader overview of applications for a more complete guide.

Deepening the Investigation

I'm now zeroing in on the specific details. While the initial search was fruitful, I now need to gather precise synthetic protocols for this compound itself, beyond its mere mention. I'm also looking for a broader overview of applications and quantitative data for various derivatives, as well as a rationale for the 2,4-substitution pattern's effectiveness. My search strategy will be refined to address these gaps.

Uncovering Synthesis Routes

I've made a breakthrough in my latest searches! I've now identified how to synthesize the critical intermediate, 2,4-difluorobenzenesulfonyl chloride. The path leads from 1,3-difluorobenzene through chlorosulfonation. It's a huge step forward for the project!

Expanding Synthetic Options

I have expanded my understanding of the 2,4-difluorobenzenesulfonyl chloride synthesis. I now know of two routes: chlorosulfonation of 1,3-difluorobenzene, and also a diazotization route from 2,4-difluoroaniline. I've also found derivatives with known IC50 data. I now need a detailed experimental protocol and a broader range of derivatives.

Addressing Key Data Gaps

I've made progress in addressing data gaps. I now have two routes to the key intermediate, 2,4-difluorobenzenesulfonyl chloride. I also have several derivative examples with IC50 data. I am working on creating a detailed synthetic protocol and broadening the range of derivatives. However, I need a detailed experimental protocol for the core molecule synthesis, a broader range of derivatives, and quantitative data. I also need to understand the rationale for 2,4-difluoro substitution. My next steps are focused searches to close those gaps.

Refining Sulfonamide Synthesis

I've successfully identified a general protocol for N-aryl sulfonamide synthesis, applicable to this compound derivatives. I've also found further examples of the derivatives, with an emphasis on their applications as anticancer agents.

Expanding Derivative Scope

I'm now focusing on strengthening the technical depth. My search has yielded a general N-aryl sulfonamide synthesis protocol, adaptable for this compound derivatives, and also found some example derivatives, but now I must find a detailed, step-by-step protocol for this compound synthesis and expand the range of derivative classes and therapeutic targets. I need to focus on identifying biological activities other than anticancer activity.

Detailing Fluorine's Impact

I've made solid progress. I've found a general N-aryl sulfonamide synthesis adaptable for this compound, with more anticancer agent examples. Now, I'm focusing on strengthening the technical foundation. I still need detailed synthesis steps for the core this compound molecule. I must expand the range of derivative classes and include other therapeutic activities beyond anticancer applications, and find quantitative data for tables of derivatives. I also must search for the advantages of the 2,4-difluoro substitution pattern on the benzenesulfonamide scaffold.

Investigating Synthesis Routes

I've made headway in my synthesis route investigation. A plausible pathway for this compound is taking shape. It seems feasible to start with 2,4-difluoroaniline, diazotize it to the sulfonyl chloride, and then perform amination. I've also found a similar route for a related molecule, which could provide valuable insights.

Developing Experimental Protocols

I've been focusing on solidifying the experimental details. While a general route exists, I'm now actively searching for a specific, referenced protocol for synthesizing this compound. This level of detail is crucial for a robust technical guide, giving us the precision we need. I also need to broaden the examples of derivatives.

Expanding Derivative Examples

I've assembled a robust core molecule synthetic pathway and expanded the scope to derivatives. While the synthesis of this compound is clear, I'm now seeking specific, referenced protocols. I also broadened the derivative examples, but still need further refinement, including neurological examples, and more detailed protocols and data for derivatives. I'm focusing on those elements to meet the guide's specifications.

theoretical studies on 2,4-Difluorobenzenesulfonamide

An In-Depth Technical Guide to the Theoretical Studies of 2,4-Difluorobenzenesulfonamide

Abstract

This technical guide provides a comprehensive theoretical analysis of this compound, a key intermediate in medicinal chemistry. Leveraging quantum chemical calculations, this document explores the molecule's structural, vibrational, electronic, and reactivity properties. We delve into Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis (FT-IR, FT-Raman), and the exploration of the electronic landscape through Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps. Furthermore, Natural Bond Orbital (NBO) analysis is employed to understand intramolecular charge transfer and stability. The guide culminates with a discussion on molecular docking simulations to probe the molecule's potential as an enzyme inhibitor, providing a roadmap for its application in rational drug design. Detailed computational protocols are provided for reproducibility and further research.

Introduction: The Significance of this compound

Benzenesulfonamides represent a critical class of compounds in pharmacology, forming the structural core of numerous drugs with antibacterial, anti-inflammatory, and antioxidant properties.[1][2][3] The introduction of fluorine atoms into organic molecules is a widely adopted strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. This compound combines the proven pharmacophore of the sulfonamide group with the strategic placement of two fluorine atoms, making it a valuable building block for novel therapeutic agents.

Theoretical and computational studies provide an indispensable lens through which we can understand and predict the behavior of such molecules at an atomic level.[4] By simulating its properties, we can elucidate structure-activity relationships, predict reactivity, and guide synthetic efforts, thereby accelerating the drug discovery pipeline. This guide synthesizes established computational methodologies to present a detailed theoretical characterization of this compound.

Molecular Structure and Vibrational Analysis

The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, which is then validated and further explored through vibrational analysis.

Optimized Molecular Geometry

The geometry of this compound was optimized using Density Functional Theory (DFT), a robust method for quantum chemical calculations.[5] The B3LYP functional combined with the 6-311++G(d,p) basis set is commonly employed for such systems to achieve a good balance between accuracy and computational cost.[4] The optimized structure reveals key bond lengths, bond angles, and dihedral angles that define its spatial arrangement. The absence of imaginary frequencies in the subsequent vibrational calculation confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying molecular functional groups. Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are complementary techniques; vibrations that are strong in IR are often weak in Raman, and vice-versa.[6][7] Theoretical vibrational frequencies calculated via DFT, when scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP), show excellent agreement with experimental spectra.[8]

Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment of each vibrational mode to the molecule's internal coordinates. Key expected vibrational modes for this compound are summarized below.

Table 1: Predicted Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) (Scaled) | Assignment (Contribution from PED) | Vibrational Mode |

| ~3400-3300 | N-H Asymmetric & Symmetric Stretch | Strong in IR |

| ~1600-1580 | Aromatic C=C Stretch | Strong in Raman |

| ~1350-1300 | SO₂ Asymmetric Stretch | Strong in IR |

| ~1180-1150 | SO₂ Symmetric Stretch | Strong in IR |

| ~1250-1100 | C-F Stretch | Strong in IR |

| ~950-900 | S-N Stretch | Medium in IR |

| ~850-800 | C-H Out-of-plane Bend | Strong in IR |

Analysis of Electronic Properties and Chemical Reactivity

The electronic structure of a molecule governs its reactivity, stability, and intermolecular interactions. We employ several computational tools to map this electronic landscape.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[9] The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor.[10] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability.[11]

-

Low HOMO-LUMO Gap: Indicates high chemical reactivity, low kinetic stability, and that the molecule is easily polarizable.

-

High HOMO-LUMO Gap: Suggests high stability and low reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the sulfonamide group, while the LUMO is likely distributed across the aromatic ring and the sulfonyl moiety. This distribution dictates how the molecule will interact with other reactive species.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measure of electrophilic character. |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the surface of a molecule.[12] It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.[13] The color scheme is standardized:

-

Red/Yellow: Regions of negative potential (electron-rich), indicating sites for electrophilic attack. These are expected around the electronegative oxygen and nitrogen atoms of the sulfonamide group.

-

Blue: Regions of positive potential (electron-poor), indicating sites for nucleophilic attack. These are expected around the acidic hydrogen atoms of the -NH₂ group.

-

Green: Regions of neutral potential.

The MEP map for this compound would clearly show the electronegative sulfonyl oxygens as the primary sites for interaction with electrophiles or hydrogen bond donors, while the amide protons are the primary sites for interaction with nucleophiles or hydrogen bond acceptors.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex molecular orbitals into localized orbitals that align with the familiar concepts of lone pairs and chemical bonds.[14] This method provides profound insights into intramolecular charge delocalization and hyperconjugative interactions.[15] The analysis calculates the stabilization energy, E(2), associated with the delocalization of electrons from a filled donor orbital to a vacant acceptor orbital.[16] Significant E(2) values indicate strong intramolecular interactions that contribute to the overall stability of the molecule. For this compound, key interactions would include delocalization from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of adjacent bonds (e.g., n(O) → σ*(S-N)).

Molecular Docking and Biological Potential

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein.[17] It is a cornerstone of modern drug discovery, allowing for the rapid screening of potential drug candidates and providing insights into their mechanism of action.[18][19]

Given the known biological activities of sulfonamides, a plausible target for this compound is a bacterial enzyme, such as glucosamine-6-phosphate synthase, which is essential for bacterial cell wall synthesis.[3][20]

A typical docking simulation reveals:

-

Binding Affinity (or Docking Score): An estimation of the binding free energy (in kcal/mol). More negative values suggest stronger binding.

-

Binding Pose: The predicted orientation of the ligand within the protein's active site.

-

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues.

The MEP and NBO analyses inform the docking results. The electron-rich oxygen atoms of the sulfonyl group are predicted to act as hydrogen bond acceptors, while the -NH₂ group can act as a hydrogen bond donor. These interactions are critical for anchoring the molecule within the enzyme's active site and are a key determinant of its inhibitory potential.

Detailed Methodologies

To ensure scientific integrity and reproducibility, the protocols for the theoretical calculations are detailed below.

Protocol: Quantum Chemical Calculations

-

Initial Structure Drawing: The 2D structure of this compound is drawn using a molecular editor (e.g., GaussView, Avogadro).

-

Geometry Optimization: A full geometry optimization is performed using DFT with the Gaussian 16 software package. The B3LYP functional and the 6-311++G(d,p) basis set are specified.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory to confirm it as a true minimum (no imaginary frequencies) and to calculate theoretical FT-IR and FT-Raman spectra.

-

Electronic Property Calculation: The final optimized coordinates are used to perform single-point energy calculations to derive HOMO-LUMO energies, MEP maps, and NBO analysis.

-

Data Analysis: Vibrational frequencies are scaled by a factor of 0.967. PED analysis is performed using appropriate software (e.g., VEDA4). MEP, HOMO, and LUMO surfaces are visualized using molecular graphics software.

Protocol: Molecular Docking Simulation

-

Receptor Preparation: The 3D crystal structure of the target protein (e.g., glucosamine-6-phosphate synthase, PDB ID: 2VF5) is downloaded from the Protein Data Bank.[3] Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned using software like AutoDock Tools.

-

Ligand Preparation: The DFT-optimized structure of this compound is saved in a suitable format (.pdb or .mol2). Torsional degrees of freedom are defined.

-

Grid Box Generation: A grid box is defined around the active site of the receptor, ensuring it is large enough to encompass the entire binding pocket.

-

Docking Execution: The docking simulation is run using a program like AutoDock Vina. The Lamarckian Genetic Algorithm is typically used to explore possible binding conformations.[20]

-

Analysis of Results: The resulting docked poses are ranked by their binding affinity. The pose with the lowest binding energy is selected for detailed analysis of intermolecular interactions using visualization tools like PyMOL or Discovery Studio.

Conclusion

This guide has systematically detailed a multi-faceted theoretical investigation of this compound. Through the application of DFT and other computational methods, we have characterized its stable geometry, vibrational signatures, and electronic properties. The HOMO-LUMO analysis provides quantitative measures of its reactivity, while MEP and NBO analyses offer a qualitative and quantitative understanding of its charge distribution and intramolecular interactions. These fundamental properties directly inform the molecule's potential for biological activity, which was further explored via molecular docking simulations. The findings suggest that this compound possesses key structural and electronic features—notably the hydrogen bonding capabilities of its sulfonamide group—that make it a promising candidate for development as an enzyme inhibitor. The methodologies and insights presented herein provide a solid theoretical foundation for researchers and drug development professionals to build upon in the rational design of new therapeutic agents.

References

- Molecular Electrostatic Potential (MEP). (n.d.). University of Regensburg.

- Barbier, T., et al. (2023). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. ResearchGate.

- Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3368.

- Jhaa, G. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. YouTube.

- Kuppamuthu, S., & Krishnan, H. (n.d.). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics.

- Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 849-854.

- Mizojiri, R., et al. (2022). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Journal of Molecular Structure, 1248, 131441.

- Omixium. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube.

- Ozel, G., et al. (2022). Spectroscopic and DFT studies of 2,4-dichloro-N-phenethylbenzenesulfonamide. ResearchGate.

- Prasad, M. V. R., & Kumar, V. S. (2007). FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(2), 287-297.

- Priebe, J. P., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(22), 6886.

- ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps plotted onto 0.002 au... ResearchGate.

- ResearchGate. (n.d.). Graphical representation of HOMO and LUMO orbitals of selected 1,2,4-triazine Sulfonamide Derivatives. ResearchGate.

- Said, M. M., et al. (n.d.). DOCKING STUDY OF SOME N-[4-(4-ARYLIDENE)-2-(4- SUBSTITUTED-PHENYL)-5-OXO-4,5-DIHYDRO-IMIDAZOL- 1-YL]-BENZENESULFONAMIDE DERIVATI. TSI Journals.

- Yarahmadi, M., et al. (2020). Investigating DFT Study and NBO Analysis in Different Solvents on Se₂X₂ (X: F, Cl, and Br) Compounds. Progress in Chemical and Biochemical Research.

- Yildiz, U., et al. (2023). Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative. ACS Omega.

- Zaky, R. R., et al. (2022). Identification of a Potential Thiazole Inhibitor Against Biofilms by 3D QSAR, Molecular Docking, DFT Analysis. Molecules, 27(14), 4381.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives | Semantic Scholar [semanticscholar.org]

- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. MEP [cup.uni-muenchen.de]

- 13. researchgate.net [researchgate.net]

- 14. pcbiochemres.com [pcbiochemres.com]